8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Description
8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that features a unique structure combining an adamantane moiety with an imidazo[1,2-g]purine core
Properties
IUPAC Name |
6-[2-(1-adamantylamino)ethyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-30-23-22(24(34)31(2)26(30)35)33-16-21(20-6-4-3-5-7-20)32(25(33)29-23)9-8-28-27-13-17-10-18(14-27)12-19(11-17)15-27/h3-7,16-19,28H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDRCICARLWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCNC45CC6CC(C4)CC(C6)C5)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with ethyl carbamate in the presence of sulfuric acid to form the intermediate urethane . This intermediate is then reacted with various nucleophiles to introduce the imidazo[1,2-g]purine core .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of microwave irradiation and catalysts such as aluminum triflate can also enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the adamantane moiety or the imidazo[1,2-g]purine core.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethyl carbamate, potassium permanganate, chromium trioxide, and palladium catalysts . Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antiviral and anticancer therapies.
Materials Science: Its stability and unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the imidazo[1,2-g]purine core interacts with target proteins to modulate their activity . This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in both therapeutic and research settings .
Comparison with Similar Compounds
Similar Compounds
1-ADAMANTYLAMINE: Shares the adamantane moiety but lacks the imidazo[1,2-g]purine core.
IMIDAZOLE: Contains the imidazole ring but does not have the adamantane or purine components.
PURINE: The core structure is similar, but it lacks the adamantane and imidazole functionalities.
Uniqueness
8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of an adamantane moiety with an imidazo[1,2-g]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
